SARD033 was developed by MedKoo Biosciences and is characterized by its unique chemical structure, which includes elements such as carbon, hydrogen, fluorine, nitrogen, and oxygen. The compound's classification as a selective androgen receptor degrader places it within a category of therapeutic agents aimed at disrupting androgen receptor signaling pathways in prostate cancer.
The synthesis of SARD033 involves several steps that typically include the formation of key intermediates followed by coupling reactions to achieve the final compound. Although specific synthetic routes for SARD033 are proprietary, similar compounds often utilize techniques such as:
Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to confirm the structure and purity of the synthesized compound.
SARD033 has a molecular formula of C35H47F3N4O7 and an exact mass of 692.34 g/mol. Its molecular weight is approximately 692.78 g/mol. The structural features include:
The three-dimensional conformation of SARD033 plays a critical role in its ability to bind selectively to the androgen receptor.
SARD033 primarily functions through a mechanism that involves binding to the androgen receptor, leading to its ubiquitination and subsequent proteasomal degradation. Key reactions include:
These reactions are fundamental in mitigating androgen-dependent signaling pathways that drive cancer progression.
The mechanism of action for SARD033 involves several critical steps:
This process effectively reduces intracellular levels of active androgen receptors, thereby inhibiting their transcriptional activity on target genes involved in prostate cancer cell proliferation.
SARD033 exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and determining appropriate dosing regimens in clinical settings.
SARD033 is primarily investigated for its therapeutic potential in treating castration-resistant prostate cancer. Its ability to degrade androgen receptors makes it an attractive candidate for:
The ongoing research into SARD033 aims to elucidate its efficacy in clinical settings and optimize treatment strategies for patients with advanced prostate cancer.
The SARB series emerged in 2006–2008 as a premium extension of Seiko’s mainstream offerings, targeting Japanese consumers seeking higher-tier mechanical watches without luxury pricing. Positioned within Seiko’s "Spirit" line, the SARB033 (black dial) and SARB035 (cream dial) debuted in 2008 as deliberate upgrades to the Seiko 5 series, featuring enhanced materials and movements [1] [2]. Unlike globally distributed models, SARB watches retained JDM-exclusive status until discontinuation in 2018, creating scarcity that later fueled secondary-market demand [3]. Their development aligned with Seiko’s strategy to leverage in-house movement technology (Caliber 6R15) in sub-$500 watches, directly challenging Swiss entry-level automatics [4].
Table 1: SARB Line Evolution and Successors
Model | Production Years | Dial Options | Notable Successor | Key Improvements in Successor |
---|---|---|---|---|
SARB033/035 | 2008–2018 | Black (033), Cream (035) | Presage SARX057 | Larger 40.8mm case, higher polish finish |
SARB017 (Alpinist) | 2006–2018 | Green | Prospex SPB121 | ISO-compliant dive rating, cyclops date |
SARB065 ("Cocktail Time") | 2010–2018 | Blue sunburst | Presage SRPB43 | 4R movement, textured dial variants |
The SARB033 is classified as a mechanical automatic dress-sport hybrid, characterized by the following specifications:
Table 2: SARB033 Component Taxonomy
Component Category | Specification | Horological Significance |
---|---|---|
Movement | Caliber 6R15 (in-house) | Bridges gap between entry-level 4R/7S and premium 8L/9R calibers |
Crystal | Sapphire (front), Hardlex (back) | Scratch resistance at accessible price point |
Dial | Matte black with applied indices | Maximizes legibility; applied markers enable light refraction |
Bracelet | 20mm three-link steel | Polished center links evoke high-end aesthetics |
The SARB033’s significance extends beyond specifications into cultural and economic domains:
Design Influence: Dubbed "Baby Grand Seiko" for its dauphine hands, razor-edge indices, and dial simplicity, the SARB033 distilled design codes from Seiko’s premium tier. Its 38mm size countered industry trends toward oversized cases, maintaining wrist presence without sacrificing comfort [2] [5] [6]. The lug profile and case curvature enabled seamless strap interchangeability, amplifying its versatility [3].
Secondary Market Behavior: Discontinuation triggered a sustained price surge. From a $350–$450 MSRP, mint-condition examples now command $700–$960—a 100%+ appreciation. This contrasts with typical depreciation of non-limited Seikos, highlighting the model’s cult status [2] [3]. Enthusiast forums like r/Watchexchange facilitate peer-to-peer sales, often accompanied by narratives of sentimental ownership [6].
Modding Ecosystem: The SARB033 anchors a customization subculture, with suppliers like Crystaltimes USA offering aftermarket sapphire crystals, bezels, and dials. Modular construction enables accessible modification, extending the model’s functional relevance beyond production cessation [1].
Industry Impact: The SARB033 validated demand for sub-40mm, mechanically sophisticated watches under $500. Its commercial resonance influenced successors like the Presage SARX057 (direct lineage) and Citizen Series 8, which emulate its proportions and movement ethos [2] [4].
Table 3: SARB033 Secondary Market Valuation Trends
Year | Avg. Resale Price (Mint Condition) | Notable Market Events |
---|---|---|
2018 (Discontinuation) | $450–$500 | Immediate 20% price jump post-announcement |
2020 | $500–$600 | Steady demand from collectors |
2022 | $750–$850 | Shortages of NOS (New Old Stock) models |
2025 | $900–$960 | Auction outliers exceed $1,000 |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5